N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
CAS No.: 1021055-54-8
Cat. No.: VC4558801
Molecular Formula: C21H20N4O4S
Molecular Weight: 424.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021055-54-8 |
|---|---|
| Molecular Formula | C21H20N4O4S |
| Molecular Weight | 424.48 |
| IUPAC Name | N-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
| Standard InChI | InChI=1S/C21H20N4O4S/c1-28-15-8-9-16(17(12-15)29-2)22-19(26)13-30-20-11-10-18(24-25-20)23-21(27)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,26)(H,23,24,27) |
| Standard InChI Key | MUNCGUKKSHTVAA-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3)OC |
Introduction
N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound belonging to the class of pyridazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides an in-depth analysis of the chemical structure, synthesis, potential applications, and biological significance of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions using commercially available reagents. A general synthetic route may include:
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Formation of the Pyridazine Core: The pyridazine ring is synthesized via cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
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Thioether Linkage Addition: The thioether moiety is introduced by reacting the pyridazine derivative with an appropriate thiol-containing reagent.
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Benzamide Substitution: The benzamide group is added through amidation reactions using benzoyl chloride or related compounds.
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Final Functionalization: The dimethoxyphenyl amino group is incorporated via nucleophilic substitution or coupling reactions.
The reaction conditions (e.g., temperature, solvent choice) and purification steps (e.g., recrystallization or chromatography) are optimized to ensure high yield and purity.
Biological Activities
This compound has been studied for its potential pharmacological properties:
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Anti-inflammatory Activity:
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Antimicrobial Properties:
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Anticancer Potential:
Analytical Characterization
To confirm the structure and purity of the compound, advanced analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR spectra provide detailed information about hydrogen and carbon environments in the molecule.
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Key signals include aromatic protons from the benzamide ring and methoxy groups on the phenyl ring.
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Mass Spectrometry (MS):
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Used to determine the molecular weight and confirm fragmentation patterns consistent with the proposed structure.
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Infrared Spectroscopy (IR):
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Functional groups such as amides (), ethers (), and aromatic rings () are identified through characteristic absorption bands.
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Potential Applications
The unique structure of N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide makes it suitable for various applications:
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Drug Development:
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As a lead compound for anti-inflammatory or anticancer drugs.
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Optimization through structure-activity relationship (SAR) studies can enhance efficacy.
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Biological Probes:
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Used in molecular biology to study enzyme inhibition or receptor binding.
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Material Science:
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Functionalized pyridazines have potential applications in designing advanced materials, such as sensors or catalysts.
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